Cas no 129626-52-4 (3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid)

3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid is a brominated furan-based acrylic acid derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a furan ring conjugated with an acrylic acid moiety and a 2-bromophenyl substituent, enhancing its reactivity in cross-coupling reactions and serving as a versatile intermediate. The compound exhibits potential utility in the development of bioactive molecules due to its electrophilic and π-conjugated system. Its stability under standard conditions and compatibility with further functionalization make it suitable for use in medicinal chemistry and material science. The presence of the bromine atom also facilitates selective modifications via metal-catalyzed reactions.
3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid structure
129626-52-4 structure
Product Name:3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid
CAS No:129626-52-4
MF:C13H9BrO3
MW:293.112763166428
CID:3062437
PubChem ID:677279
Update Time:2025-08-04

3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid
    • (2e)-3-[5-(2-bromophenyl)-2-furyl]acrylic acid
    • AB00102206-01
    • AKOS000482512
    • SCHEMBL18169212
    • SCHEMBL18169213
    • BIM-0042400.P001
    • 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid
    • 3-(5-(2-Bromophenyl)furan-2-yl)acrylicacid
    • 129626-52-4
    • MDL: MFCD00193742
    • Inchi: 1S/C13H9BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
    • InChI Key: FVCBRTBMTOOITC-SOFGYWHQSA-N
    • SMILES: BrC1C=CC=CC=1C1=CC=C(/C=C/C(=O)O)O1

Computed Properties

  • Exact Mass: 291.97351Da
  • Monoisotopic Mass: 291.97351Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.4Ų

3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493152-1g
3-(5-(2-Bromophenyl)furan-2-yl)acrylicacid
129626-52-4 97%
1g
$577 2024-08-02

Additional information on 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid

3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid (CAS 129626-52-4): A Comprehensive Overview

3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid (CAS 129626-52-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique bromophenyl-furan-acrylic acid structure, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular formula is C13H9BrO3, and it features a furan ring linked to a 2-bromophenyl group and an acrylic acid moiety, making it a versatile building block for further chemical modifications.

The physical and chemical properties of 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid contribute to its wide range of applications. It typically appears as a light yellow to off-white crystalline powder with a melting point ranging between 150-160°C. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions, which are pivotal in modern organic synthesis. Researchers often utilize this compound in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, to construct complex molecular architectures.

In the realm of pharmaceutical research, 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid has shown promise as a precursor for the development of novel therapeutic agents. Its structural motifs are frequently explored in the design of anti-inflammatory and anticancer compounds. Recent studies have highlighted its potential in modulating specific enzymatic pathways, making it a subject of interest for drug discovery programs. Additionally, its photophysical properties have been investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthetic routes to 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid often involve multi-step procedures starting from readily available substrates. One common method includes the condensation of 2-bromobenzaldehyde with furan-2-yl-acetic acid derivatives, followed by oxidation to introduce the acrylic acid functionality. Advances in green chemistry have also led to the development of more sustainable synthetic approaches, reducing the use of hazardous reagents and minimizing waste generation.

From a market perspective, the demand for 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid has been steadily increasing, driven by its applications in high-value industries. Suppliers and manufacturers often highlight its purity (>98%) and consistent quality as key selling points. The compound is typically available in small to medium-scale quantities, catering to the needs of research laboratories and industrial R&D departments. Pricing trends indicate a stable market, with occasional fluctuations due to raw material availability and regulatory changes.

For researchers and industry professionals seeking detailed information about 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid, several analytical techniques are commonly employed. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for purity assessment and structural confirmation. Additionally, mass spectrometry (MS) provides valuable insights into its molecular weight and fragmentation patterns.

In conclusion, 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid (CAS 129626-52-4) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features, combined with its synthetic versatility, make it a compound of enduring interest. As research continues to uncover new potential uses, this molecule is likely to remain at the forefront of innovation in organic chemistry and related fields.

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